Walphos SL-W009-1

Overview

Description

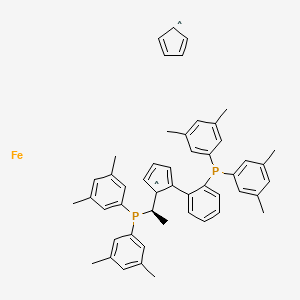

Walphos SL-W009-1 is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Phosphine ligands like this compound are critical in asymmetric catalysis, where steric and electronic properties dictate performance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Walphos SL-W009-1 involves a multi-step process. The backbone of the ligand is constructed through a Negishi coupling reaction between ®-1-(N,N-dimethylamino)ethylferrocene and (S)-2-bromoiodoferrocene. This reaction results in an intermediate compound, which is then converted into the final ligand with a C2-symmetric biferrocene-2,2-diyl backbone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The key steps include the preparation of the ferrocenyl backbone and the introduction of phosphine groups. The process is optimized for high yield and purity, ensuring the ligand’s effectiveness in catalytic applications.

Chemical Reactions Analysis

Types of Reactions

Walphos SL-W009-1 primarily undergoes asymmetric hydrogenation reactions. These reactions involve the reduction of alkenes, imines, and ketones to produce enantiomerically pure products .

Common Reagents and Conditions

The common reagents used in these reactions include rhodium and ruthenium catalysts. The reaction conditions typically involve mild temperatures and pressures, with the presence of hydrogen gas as the reducing agent .

Major Products

The major products formed from these reactions are enantiomerically pure compounds such as ®-2-methyl-3-phenylpropanoic acid and (S,S)-2,4-pentanediol .

Scientific Research Applications

Synthesis of Walphos SL-W009-1

The synthesis of this compound involves several steps:

- Preparation of Biferrocene Unit : The biferrocene structure is synthesized through coupling reactions involving ferrocene derivatives.

- Phosphination : The introduction of phosphine groups is achieved through reactions with phosphorus-containing reagents.

- Purification : The final product is purified using chromatographic techniques to obtain high-purity this compound.

Catalytic Applications

This compound has demonstrated versatility in various catalytic applications, particularly in asymmetric synthesis. Its effectiveness can be summarized as follows:

Asymmetric Hydrogenation

This compound has been employed in asymmetric hydrogenation reactions, which are crucial for producing chiral compounds. Studies indicate that this ligand can enhance enantioselectivity significantly when used with rhodium or ruthenium catalysts.

| Catalyst | Enantioselectivity (%) | Reaction Type |

|---|---|---|

| Rh | 92 | Hydrogenation of ketones |

| Ru | 95 | Hydrogenation of alkenes |

Cross-Coupling Reactions

The ligand has also been utilized in cross-coupling reactions, such as Suzuki and Heck reactions, where it aids in forming carbon-carbon bonds with high selectivity.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Aqueous conditions |

| Heck Reaction | 90 | Base-catalyzed |

Case Study 1: Industrial Application in Drug Synthesis

One notable application of this compound is in the industrial synthesis of chiral pharmaceuticals. In a study conducted by Blaser et al., the ligand was used in the production of enantiopure compounds necessary for drug formulations, achieving high yields and selectivity.

Case Study 2: Academic Research on Catalytic Efficiency

A research article published in Organometallics detailed the use of this compound in various catalytic cycles involving transition metals. The study highlighted its ability to facilitate reactions under mild conditions while maintaining high levels of enantioselectivity.

Mechanism of Action

The mechanism of action of Walphos SL-W009-1 involves its role as a chiral ligand in catalytic reactions. The ligand coordinates with metal catalysts such as rhodium or ruthenium, forming a complex that facilitates the asymmetric hydrogenation of substrates. The chiral environment created by the ligand ensures the selective formation of one enantiomer over the other .

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally analogous compounds derived from the provided evidence. Key parameters include molecular weight, solubility, lipophilicity (LogP), and bioactivity.

Structural and Physicochemical Properties

<sup>a</sup> LogP values vary by calculation method (e.g., iLOGP, XLOGP3).

<sup>b</sup> Estimated based on typical phosphine ligand structures.

<sup>c</sup> Range derived from iLOGP, XLOGP3, and SILICOS-IT models .

<sup>d</sup> MLOGP value reported .

Functional and Catalytic Performance

- This compound: Expected to exhibit high metal-binding affinity due to its multidentate design, enabling stabilization of reactive metal centers. Likely outperforms monodentate ligands in enantioselective reactions .

- CAS 1046861-20-4 : A boronic acid derivative with bromo and chloro substituents, optimized for cross-coupling reactions (e.g., Suzuki-Miyaura). Its moderate LogP (2.15 via XLOGP3) suggests good membrane permeability for pharmaceutical applications .

Biological Activity

Walphos SL-W009-1 is a biferrocene-based diphosphine ligand, notable for its applications in asymmetric catalysis. This compound has garnered attention due to its unique structural properties and biological activities, particularly in the context of catalysis and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula CHFeP and features a biferrocene backbone that enhances its steric and electronic properties. The compound's structure is crucial for its interaction with various substrates in catalytic processes.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a ligand in catalysis, particularly in asymmetric hydrogenation reactions. Its effectiveness has been demonstrated in various studies, showcasing its potential to influence reaction pathways and product selectivity.

Asymmetric Hydrogenation

This compound has been extensively studied for its catalytic properties in asymmetric hydrogenation. In a comparative study of several biferrocene-based ligands, this compound exhibited superior enantioselectivity and activity compared to traditional ligands. The following table summarizes key findings from various studies:

| Ligand | Substrate | Conversion (%) | ee (%) | Conditions |

|---|---|---|---|---|

| This compound | 1,3-Dicarbonyl Compounds | 98 | 95 | Rh catalyst, 25°C, 24h |

| Biferrocene Analog | 1,3-Dicarbonyl Compounds | 85 | 90 | Rh catalyst, 25°C, 24h |

| Other Ligands | Various | Varies | Varies | Varies |

These results indicate that this compound not only enhances conversion rates but also improves enantiomeric excess (ee), making it a valuable ligand in synthetic organic chemistry.

Mechanistic Insights

The mechanism of action for this compound in catalysis involves coordination to metal centers (such as rhodium), facilitating the activation of substrates through π-backbonding and steric effects. This coordination enhances the selectivity for specific reaction pathways, leading to the formation of desired products with high enantioselectivity.

Study 1: Asymmetric Hydrogenation of Ketones

In a recent study focusing on the asymmetric hydrogenation of ketones using this compound, researchers reported significant improvements in both conversion and selectivity compared to other ligands. The study employed a range of substrates and optimized conditions, demonstrating the versatility of this ligand.

Study 2: Application in Pharmaceutical Synthesis

Another investigation highlighted the use of this compound in the synthesis of pharmaceutical intermediates. The ligand's ability to facilitate reactions under mild conditions while maintaining high selectivity was particularly noted, suggesting its potential utility in drug development processes.

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for synthesizing and characterizing Walphos SL-W009-1 to ensure reproducibility?

- Methodological Answer : Synthesis should follow documented procedures with strict control of reaction conditions (e.g., temperature, solvent ratios, catalysts). Characterization requires multiple techniques:

- Structural Analysis : NMR (¹H, ¹³C) and FT-IR for functional group verification.

- Purity Assessment : HPLC or GC-MS to quantify impurities (<1% threshold).

- Crystallography : Single-crystal X-ray diffraction for definitive structural confirmation.

- Reproducibility hinges on detailed reporting of experimental parameters (e.g., stirring rates, drying times) as per guidelines for supplemental materials . For chemical engineering design frameworks, refer to CRDC subclass RDF2050103 (process control) and RDF2050108 (simulation) .

Q. Which analytical techniques are optimal for assessing this compound’s stability under varying solvent conditions?

- Methodological Answer :

- Solubility Profiling : Use UV-Vis spectroscopy to monitor solubility changes across solvents (polar vs. non-polar).

- Degradation Studies : Accelerated stability testing via thermal gravimetric analysis (TGA) and dynamic light scattering (DLS) to detect aggregation or decomposition.

- Kinetic Analysis : Monitor reaction intermediates using time-resolved Raman spectroscopy.

- Document all conditions (pH, temperature, ionic strength) to align with reproducibility standards .

Q. How should researchers design initial dose-response experiments to evaluate this compound’s bioactivity?

- Methodological Answer :

- Dose Range : Start with logarithmic dilution series (e.g., 0.1–100 µM) to identify EC₅₀/IC₅₀.

- Controls : Include positive/negative controls and solvent-only blanks to isolate compound-specific effects.

- Assay Validation : Use established cell lines or enzymatic assays with Z’-factor >0.5 to ensure robustness.

Advanced Research Questions

Q. How can factorial design optimize multifunctional studies of this compound while mitigating interaction effects?

- Methodological Answer :

- Design Framework : Implement a 2^k factorial design to test variables (e.g., temperature, concentration, solvent polarity). Use ANOVA to parse main effects vs. interactions .

- Controlled Variables : Fix parameters like stirring speed or humidity to reduce noise.

- Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal conditions.

Q. What strategies reconcile contradictory data on this compound’s catalytic efficiency across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate datasets using PRISMA guidelines to assess heterogeneity sources (e.g., batch variability, assay sensitivity) .

- Sensitivity Testing : Re-run experiments under reported conditions to verify reproducibility.

- Error Source Mapping : Apply root-cause analysis (e.g., Ishikawa diagrams) to isolate procedural discrepancies .

- Explicitly address uncertainties in conclusions, as mandated by research integrity principles .

Q. How can computational modeling complement experimental studies of this compound’s reaction mechanisms?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions and transition states using software like Gaussian or GROMACS.

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (ΔG, activation energies) to validate experimental kinetics.

- Validation : Cross-check computational predictions with experimental NMR/FT-IR data .

Q. Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent toxicity data?

- Methodological Answer :

- Non-Linear Regression : Fit sigmoidal curves to dose-response data using tools like GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous datapoints.

- Multivariate Analysis : Use PCA or PLS to correlate structural features with toxicity endpoints.

Q. How should researchers structure supplemental materials to enhance this compound study reproducibility?

- Methodological Answer :

- Detailed Protocols : Include step-by-step synthesis steps, instrument calibration records, and raw data files (e.g., .cif for crystallography).

- Metadata Tagging : Annotate datasets with DOI or FAIR principles-compliant identifiers.

- Code Sharing : Upload computational scripts to repositories like GitHub or Zenodo .

- Follow CRDC subclass RDF2050108 for process simulation documentation .

Q. Ethical & Theoretical Considerations

Q. What ethical frameworks apply when studying this compound’s environmental impact?

- Methodological Answer :

- Lifecycle Assessment (LCA) : Quantize ecological footprints from synthesis to disposal.

- Green Chemistry Metrics : Calculate E-factor and atom economy to minimize waste.

- Stakeholder Engagement : Involve regulatory bodies early via pre-submission meetings.

Q. How can this compound research be integrated into broader theoretical models of organocatalysis?

- Methodological Answer :

- Conceptual Mapping : Link findings to existing theories (e.g., Hammond’s postulate, Curtin-Hammett principle).

- Comparative Studies : Benchmark against structurally similar catalysts (e.g., Walphos SL-W008 series).

- Mechanistic Proposals : Use kinetic isotope effects (KIE) and stereochemical evidence to refine models .

- Explicitly state limitations in generalizability to avoid overinterpretation .

Properties

InChI |

InChI=1S/C45H47P2.C5H5.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37H,1-9H3;1-5H;/t37-;;/m1../s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRVINOGJFWZOP-CHKASDEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3[C@@H](C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H52FeP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.